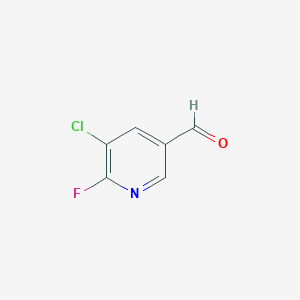

5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEVEMWIUQJXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Strategic Approaches to Pyridine (B92270) Core Functionalization

The construction of the 5-chloro-6-fluoro-3-pyridinecarboxaldehyde molecule requires precise control over the introduction of substituents onto the pyridine ring. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and existing functional groups, dictates the regioselectivity of subsequent reactions.

Achieving the desired 5-chloro-6-fluoro substitution pattern on a pyridinecarboxaldehyde intermediate is a significant synthetic hurdle. The regioselectivity of halogenation is governed by the electronic properties of the pyridine ring and any substituents present. youtube.com Pyridine itself is electron-deficient, and introducing an aldehyde group further deactivates the ring towards electrophilic substitution.

Fluorination and chlorination strategies must therefore be carefully selected.

Direct C-H Fluorination: Modern methods have been developed for the site-selective fluorination of pyridine rings. nih.gov For instance, silver(II) fluoride (B91410) (AgF2) has been shown to fluorinate pyridines with exclusive selectivity for the position adjacent to the nitrogen atom (the 2-position). nih.govacs.org The reaction conditions are typically mild, occurring at ambient temperature. nih.gov However, achieving selectivity at the 6-position in the presence of a 3-aldehyde and a 5-chloro substituent requires careful optimization, as the electronic and steric environment dictates the reaction's outcome.

Electrophilic Chlorination: Introducing a chlorine atom via electrophilic substitution onto an already functionalized pyridine ring can be challenging due to the ring's deactivation. Alternative strategies, such as starting with a pre-chlorinated precursor, are often more viable.

Halogen Exchange (Halex) Reaction: A common strategy for introducing fluorine is through nucleophilic aromatic substitution (SNAr), where a leaving group, typically chlorine, is displaced by a fluoride ion. beilstein-journals.orgresearchgate.net Reagents such as potassium fluoride (KF) or cesium fluoride (CsF) are used at elevated temperatures. The success of this reaction is highly dependent on the presence of electron-withdrawing groups that activate the ring for nucleophilic attack. An aldehyde group at the 3-position would activate the 6-position for such a substitution.

An efficient approach for the regioselective halogenation of certain heterocyclic systems like pyrazolo[1,5-a]pyrimidines involves using potassium halide salts with a hypervalent iodine(III) reagent in water at room temperature. nih.gov While not directly applied to pyridinecarboxaldehydes, this highlights the ongoing development of mild and selective halogenation methods. nih.gov

The introduction of a formyl (aldehyde) group at the 3-position of the pyridine ring is a well-established transformation with several reliable methods. nih.govwikipedia.org The choice of method often depends on the availability and stability of the starting materials.

Common synthetic routes to 3-pyridinecarboxaldehyde (B140518) and its derivatives include:

Oxidation of 3-Methylpyridine (B133936) (3-Picoline): The corresponding 3-methylpyridine can be oxidized to the aldehyde. A patented method describes the oxidation of 3-methylpyridine dissolved in acetic acid using oxygen and a catalyst, such as N-hydroxyphthalimide with nitric acid, in an autoclave. chemicalbook.com

Reduction of a 3-Cyanopyridine (B1664610) (Nicotinonitrile) Derivative: The aldehyde can be generated from a nitrile group. One patented process involves the vapor-phase interaction of 3-cyanopyridine with formic acid and water over a catalyst at high temperatures (400-500 °C) to produce 3-pyridine aldehyde. google.com

Oxidation of a 3-Pyridinemethanol Derivative: A primary alcohol at the 3-position can be selectively oxidized to the corresponding aldehyde. A relevant example is the synthesis of 6-bromo-3-fluoropicolinaldehyde, where (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) is oxidized using Dess-Martin periodinane in dichloromethane (B109758) (DCM) to yield the aldehyde with high efficiency. chemicalbook.com This mild oxidation is compatible with halogen substituents on the pyridine ring.

Table 1: Methods for Introducing Aldehyde Functionality at the Pyridine 3-Position

| Method | Precursor | Key Reagents | Reference |

|---|---|---|---|

| Oxidation | 3-Methylpyridine | Oxygen, Acetic Acid, N-hydroxyphthalimide | chemicalbook.com |

| Hydrolysis/Reduction | 3-Cyanopyridine | Formic Acid, Water, Catalyst | google.com |

| Oxidation | 3-Pyridinemethanol | Dess-Martin Periodinane | chemicalbook.com |

Detailed Synthetic Pathways to this compound and its Analogs

The synthesis of the target compound is a multi-step process that requires careful planning of the reaction sequence to ensure compatibility between functional groups and to control regiochemistry. youtube.com

The selection of an appropriate starting material is critical for an efficient synthetic route. The ideal precursor would be readily available and allow for the sequential and regioselective introduction of the required functional groups.

Table 2: Potential Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Rationale for Use |

|---|---|---|

| 5,6-Dichloro-3-pyridinecarboxaldehyde | Cl-C5H2N(Cl)-CHO | Allows for selective nucleophilic substitution (Halex reaction) of the 6-chloro group with fluoride, activated by the aldehyde. |

| 5-Chloro-6-fluoro-3-methylpyridine | Cl-C5H2N(F)-CH3 | The methyl group can be oxidized in the final step to the desired aldehyde. Requires prior synthesis of this specific trifunctional pyridine. |

| (5-Chloro-6-fluoropyridin-3-yl)methanol | Cl-C5H2N(F)-CH2OH | A direct precursor that can be oxidized to the final product using mild reagents like Dess-Martin periodinane. |

| 5-Chloro-6-fluoronicotinic acid | Cl-C5H2N(F)-COOH | The carboxylic acid can be reduced to the primary alcohol and then re-oxidized, or converted to the aldehyde via other methods. |

The preparation of these precursors involves standard heterocyclic chemistry techniques. For instance, analogs like 2-amino-5-chloro-3-pyridinecarboxaldehyde have been synthesized through multi-step routes starting from commercially available chloropyridines, demonstrating the feasibility of building complex substitution patterns. researchgate.net

A plausible synthetic route to this compound could involve the initial synthesis of a dihalogenated pyridine followed by the introduction and/or modification of the C3 substituent.

A hypothetical, yet chemically sound, sequence could be:

Starting Material: Begin with 5,6-dichloropyridine-3-carboxylic acid.

Fluorination: Perform a halogen exchange (Halex) reaction using a fluoride source like spray-dried potassium fluoride (KF) in a polar aprotic solvent (e.g., DMSO) at an elevated temperature. The electron-withdrawing carboxylic acid group at the 3-position would preferentially activate the 6-position for nucleophilic attack, leading to the formation of 5-chloro-6-fluoronicotinic acid.

Reduction: Reduce the carboxylic acid to the corresponding primary alcohol, (5-chloro-6-fluoropyridin-3-yl)methanol. This can be achieved using reducing agents like borane (B79455) (BH3).

Oxidation: Perform a mild oxidation of the primary alcohol to the final aldehyde product, this compound. As demonstrated in the synthesis of a bromo-fluoro analog, Dess-Martin periodinane is an effective reagent for this transformation, ensuring that the sensitive halogen substituents are not affected. chemicalbook.com

This sequence strategically places the most sensitive reaction step, the oxidation to the aldehyde, at the end of the synthesis.

Direct fluorination via halogen exchange is a cornerstone of industrial fluoroaromatic chemistry. In the context of synthesizing the title compound from a chlorinated precursor like 5,6-dichloro-3-pyridinecarboxaldehyde, the key step is the nucleophilic substitution of a chlorine atom with fluoride.

Reagents and Conditions: The reaction typically employs alkali metal fluorides such as potassium fluoride (KF) or sodium fluoride (NaF). Anhydrous conditions are crucial to prevent side reactions. The reaction is usually conducted in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures ranging from 150 to 250 °C.

Reactivity: The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position. This is because the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent ring nitrogen. The presence of the electron-withdrawing aldehyde group at the 3-position further activates the 6-position towards this substitution.

Catalysis: Phase-transfer catalysts are sometimes employed to enhance the solubility and reactivity of the fluoride salt. Antimony halides like SbF₃ can also be used, particularly in older processes, but are often more hazardous.

Recent studies on the synthesis of fluorine-18 (B77423) labeled compounds for PET imaging have also utilized nucleophilic aromatic substitution on halogenated pyridine precursors with K[¹⁸F]F, underscoring the utility of this reaction for creating fluoropyridines. researchgate.net

Multi-step Synthetic Sequences for Halogenated Pyridinecarboxaldehydes

Chlorination Strategies and Methodologies

The introduction of a chlorine atom at the C-5 position of a 6-fluoro-3-substituted pyridine ring is a critical step in the synthesis of this compound. The strategy for this transformation is highly dependent on the nature of the substituent at the C-3 position. A common and effective precursor for this purpose is 6-fluoropyridin-3-amine. matrix-fine-chemicals.commolport.com The amino group at C-3 can be converted into a chloro group at C-5 via a Sandmeyer-type reaction, which involves diazotization followed by treatment with a copper(I) chloride source.

The process begins with the diazotization of 6-fluoropyridin-3-amine, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. The subsequent Sandmeyer reaction involves the introduction of this diazonium salt solution to a solution of copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (-N₂⁺) with a chloride ion (Cl⁻).

An alternative starting material could be 2-chloro-5-fluoropyridine, which would require functionalization at the 3-position. However, regioselectivity can be challenging. Therefore, pathways commencing from 3-amino or other functionalized pyridines are often preferred. For instance, methods have been developed for the selective reduction of a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinic acid derivative, which could then be followed by functional group manipulation to yield the target aldehyde. google.com

Below is a table summarizing common chlorination reagents used for analogous transformations.

| Reagent System | Reaction Type | Typical Conditions | Notes |

| NaNO₂, HCl then CuCl | Sandmeyer Reaction | 0-5 °C for diazotization, then rt or gentle heating | Standard method for converting an amino group to a chloro group. |

| N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | Various solvents (e.g., MeCN, DMF), often requires a catalyst | Used for direct chlorination of activated pyridine rings. |

| Chlorine (Cl₂) gas | Radical or Electrophilic | Aqueous carboxylic acid, 15-30°C | Can be used for direct chlorination but may lack selectivity. google.com |

| Thionyl chloride (SOCl₂) | Nucleophilic Substitution | Reflux | Primarily used to convert hydroxyl groups or carboxylic acids to chlorides. |

Formylation Reactions and Aldehyde Introduction Methods

The introduction of the aldehyde (formyl) group at the C-3 position is a pivotal step. This can be achieved through several reliable methods, most notably the oxidation of a primary alcohol or the partial reduction of a nitrile or ester.

Oxidation of (5-chloro-6-fluoropyridin-3-yl)methanol

A highly effective route to this compound involves the synthesis and subsequent oxidation of the corresponding pyridinemethanol precursor, (5-chloro-6-fluoropyridin-3-yl)methanol. This alcohol intermediate can be prepared from a suitable carboxylic acid or ester derivative via reduction with agents like lithium aluminum hydride (LiAlH₄).

Once the alcohol is obtained, it can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed reagents include:

Dess-Martin Periodinane (DMP): This reagent is known for its high efficiency and mild reaction conditions, typically using dichloromethane (DCM) as a solvent at room temperature. A similar transformation, the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to 6-bromo-3-fluoropicolinaldehyde, has been successfully demonstrated with DMP, achieving a 69.4% yield. chemicalbook.com

Manganese Dioxide (MnO₂): MnO₂ is a classic and selective reagent for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent or acetone.

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is performed at very low temperatures (e.g., -78 °C) and is effective for a wide range of substrates.

Reduction of 5-Chloro-6-Fluoronicotinonitrile

An alternative and equally viable pathway is the partial reduction of a nitrile precursor, 5-chloro-6-fluoronicotinonitrile. sigmaaldrich.comnih.govuni.lu This method is advantageous as the nitrile group can be introduced through various means, including the Sandmeyer reaction from an amine or nucleophilic substitution.

The reduction of the nitrile to the aldehyde is most commonly achieved using Diisobutylaluminium hydride (DIBAL-H) . The reaction is typically conducted in a non-polar solvent such as toluene (B28343) or hexane (B92381) at low temperatures (-78 °C to -40 °C). DIBAL-H forms a stable intermediate with the nitrile, which upon aqueous workup, hydrolyzes to furnish the desired aldehyde. Careful control of stoichiometry (usually 1.0 to 1.2 equivalents of DIBAL-H) and temperature is crucial to prevent over-reduction to the primary amine.

A patent describes a two-step process to convert 2-chloro-5-fluoronicotinaldehyde into 2-chloro-5-fluoronicotinonitrile (B1593161) using hydroxylamine (B1172632) hydrochloride followed by 1,1'-carbonyldiimidazole, achieving an 89.5% yield for the dehydration step. chemicalbook.com This highlights the synthetic relationship and interconversion possibilities between the aldehyde and nitrile functionalities.

Modern Synthetic Techniques for Pyridinecarboxaldehyde Preparation

Recent advancements in synthetic chemistry offer powerful tools to improve the efficiency, safety, and environmental footprint of pyridinecarboxaldehyde synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. researchgate.net By utilizing microwave irradiation, reaction times can be drastically reduced from hours or days to mere minutes. This is due to efficient and uniform heating of the reaction mixture, often leading to higher yields and purities. In the context of pyridine synthesis, microwave conditions have been successfully applied to cycloaddition reactions and the preparation of various derivatives. nih.goveurekaselect.com For the synthesis of this compound precursors, microwave heating could be applied to accelerate steps such as nucleophilic substitution, cross-coupling reactions, or the oxidation of the alcohol, potentially under solvent-free conditions. nih.gov For example, a one-pot condensation to form pyrazolo[3,4-b]pyridine derivatives was effectively catalyzed by InCl₃ in water under microwave irradiation. rsc.org

Flow Chemistry Applications in Pyridine Derivatization

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. mdpi.comnih.gov In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This allows for superior control over temperature, pressure, and reaction time, enhancing safety and reproducibility. For pyridine derivatization, flow chemistry has been used for processes like N-oxidation with high efficiency and safety. organic-chemistry.org It has also been applied to C-H activation reactions for the synthesis of complex amines. researchgate.net The synthesis of this compound could benefit from flow chemistry in several ways:

Diazotization: The generation of unstable diazonium salts can be performed safely in a flow reactor, minimizing the accumulation of potentially explosive intermediates.

Reductions and Oxidations: Exothermic reactions, such as DIBAL-H reductions or certain oxidations, can be controlled more effectively, preventing side reactions and improving yield.

Scalability: Flow processes are more easily scaled up for industrial production compared to batch reactions.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis, providing a metal-free alternative to many traditional transformations. This approach is often more environmentally benign and can provide unique reactivity and selectivity. For reactions involving aldehydes, organocatalysis is particularly well-developed. For example, novel organocatalytic multicomponent reactions have been designed for the cyanovinylation of aldehydes. nih.gov Furthermore, pyridine-based organocatalysts have been employed in various transformations. A pyridine-boryl radical has been used to promote the reductive coupling of aldehydes in a metal-free system. rsc.org While a direct organocatalytic formylation of the 5-chloro-6-fluoropyridine core may not be established, organocatalysts could be employed in the synthesis of key intermediates, offering milder reaction conditions and avoiding contamination with heavy metals.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound requires a systematic evaluation of reaction parameters for each key step to maximize yield and purity while minimizing costs and environmental impact.

Key optimization strategies include:

Reagent and Catalyst Screening: For the chlorination step, comparing different diazotization agents or copper sources in the Sandmeyer reaction can impact yield. For the formylation via oxidation, a screen of oxidizing agents (DMP, MnO₂, PCC, Swern conditions) is critical. A study on the regioselective functionalization of 4-chloro-3-fluoropyridine (B1587321) demonstrated that yields of Minisci-type reactions could be significantly improved by selecting the optimal radical precursor. website-files.com

Solvent and Temperature Effects: The choice of solvent can dramatically influence reaction rates and selectivity. For instance, in fluoride-chloride exchange reactions on related nicotinic acid esters, polar aprotic solvents like DMF or DMSO are often required, and the reaction temperature is a critical parameter to control. uark.edu Similarly, the low temperatures required for DIBAL-H reductions are essential to prevent over-reduction.

Process Intensification: Implementing modern techniques like microwave synthesis or flow chemistry can lead to significant yield enhancement. Microwave heating can overcome activation energy barriers more efficiently, while flow chemistry allows for precise control that minimizes the formation of byproducts. For example, a continuous flow microreactor for pyridine N-oxidation achieved yields up to 99% with much shorter reaction times compared to batch methods. organic-chemistry.org

The following table conceptualizes how different parameters could be optimized for a key synthetic step, such as the DIBAL-H reduction of 5-chloro-6-fluoronicotinonitrile.

| Parameter | Variation | Expected Outcome on Yield/Purity | Rationale |

| DIBAL-H Equivalents | 1.0 eq vs. 1.2 eq vs. 1.5 eq | Optimal yield expected around 1.1-1.2 eq. Higher equivalence may lead to over-reduction to amine, lowering purity. | Stoichiometry is critical to stop the reaction at the aldehyde stage. |

| Temperature | -78 °C vs. -40 °C vs. 0 °C | Highest yield and purity expected at -78 °C. Warmer temperatures increase the rate of over-reduction. | The imine intermediate is more stable at lower temperatures. |

| Solvent | Toluene vs. Hexane vs. Dichloromethane | Toluene is often optimal. The choice affects solubility and reactivity. | Non-coordinating solvents are preferred for this reaction mechanism. |

| Reaction Time | 30 min vs. 1 hr vs. 3 hr | Optimization needed to ensure full conversion of starting material without significant byproduct formation. | Reaction kinetics depend on temperature and substrate. |

By methodically adjusting these variables, a robust and efficient synthetic route can be developed, ensuring a high yield of the target compound, this compound.

Solvent Effects on Reaction Efficacy

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. The Vilsmeier-Haack reaction, a common method for the formylation of aromatic and heteroaromatic compounds, is highly dependent on the solvent system. nih.govorganic-chemistry.orgresearchgate.netijsr.net Similarly, nucleophilic substitution reactions, such as the conversion of a dichlorinated precursor to a chloro-fluoro derivative, are also sensitive to the solvent environment. uark.edu

Dimethylformamide (DMF): DMF is a frequently used solvent and also a reagent in the Vilsmeier-Haack reaction, where it reacts with an activating agent like phosphorus oxychloride (POCl₃) or phosgene (B1210022) to form the Vilsmeier reagent. nih.govorganic-chemistry.orgresearchgate.net In the synthesis of related pyridine derivatives, DMF has been shown to be an effective solvent, leading to high yields of the desired product. nih.govuark.edu Its high polarity and aprotic nature facilitate the dissolution of reactants and stabilize charged intermediates formed during the reaction. In some cases, using DMF as the solvent can streamline the process by eliminating the need for separate reaction and solvent components. nih.gov

Toluene: Toluene, a non-polar aromatic solvent, can also be employed in the preparation of the Vilsmeier-Haack reagent. researchgate.netscirp.org Its use can be advantageous in certain contexts, potentially offering different solubility profiles for reactants and products, which can simplify purification. For instance, in some preparations of the Vilsmeier reagent, the use of toluene allows for the easy separation of the reagent from byproducts. scirp.org

DMSO/water mixtures: While less commonly cited for the direct synthesis of this specific aldehyde, dimethyl sulfoxide (DMSO) and its aqueous mixtures are powerful solvents known for their ability to accelerate reaction rates, particularly in nucleophilic substitution reactions. In the synthesis of related fluorinated pyridines, DMSO has been utilized as a solvent for fluorination reactions using sources like potassium fluoride. The addition of water to DMSO can modulate the solvent's properties and may be beneficial in specific reaction steps, although its presence must be carefully controlled to avoid unwanted hydrolysis of reactants or products.

The selection of the optimal solvent or solvent system is therefore a crucial step in the process development for this compound, requiring careful consideration of the specific reaction being performed.

Catalyst Screening and Selection for Pyridine Functionalization

The introduction of functional groups onto the pyridine ring is a key challenge in the synthesis of compounds like this compound. Catalyst selection is paramount for achieving high efficiency and regioselectivity.

Palladium for Cross-Coupling: Palladium-based catalysts are widely employed for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed formylation of halopyridines is one possible route, a more common approach involves the use of a precursor that is later converted to the aldehyde. For instance, a cyano group can be introduced via a palladium-catalyzed cyanation reaction, followed by reduction to the aldehyde. A patent describes a method for preparing substituted pyridine aldehydes by the controlled hydrogenation of the corresponding nitrile in the presence of a palladium or platinum dioxide catalyst. google.com

The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity. The development of new and more effective ligands is an ongoing area of research.

Catalyst-Free Formylation: Recent advancements have explored catalyst-free methods for the formylation of halopyridines. One such method involves the use of silylformamidine, which reacts with fluoropyridines to form an aminal intermediate that can be subsequently hydrolyzed to the corresponding aldehyde. researchgate.netnih.gov This approach offers the advantage of avoiding transition metal catalysts, which can simplify purification and reduce costs. The reactivity in this method is influenced by the electronic properties of the pyridine ring, with more electron-deficient pyridines reacting more readily. researchgate.netnih.gov

The screening of various catalytic systems, both metal-based and catalyst-free, is essential to identify the most efficient and cost-effective route for the synthesis of this compound.

Process Monitoring Techniques

Effective monitoring of the synthesis of this compound is crucial for ensuring reaction completion, maximizing yield, and minimizing the formation of impurities. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters and quality attributes. researchgate.netmt.comstepscience.comrsc.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. By comparing the retention factors (Rf values) of the spots on the TLC plate with those of known standards, chemists can track the consumption of reactants and the formation of the desired product. In the synthesis of complex molecules, TLC is often the first-line method for reaction monitoring before more quantitative techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides quantitative information about the composition of a reaction mixture. It offers high resolution and sensitivity, allowing for the separation and quantification of the starting materials, intermediates, products, and any impurities. The development of a robust HPLC method is essential for accurate process control and for the final quality assessment of the product. An example of a multi-component reaction for the synthesis of substituted pyridines highlights the use of TLC to monitor reaction completion, with the final product being purified by recrystallization. mdpi.com

The integration of these monitoring techniques into the synthetic process allows for real-time control and optimization, leading to a more robust and efficient manufacturing process for this compound.

Strategies for Mitigating Side-Product Formation and Catalyst Deactivation

Side-Product Formation: In the Vilsmeier-Haack formylation, potential side reactions can lead to the formation of impurities. The reactivity of the pyridine ring can lead to formylation at different positions if the reaction conditions are not carefully controlled. In the case of reactions involving di-halogenated pyridines, there is a possibility of substitution of one of the halogen atoms, leading to a mixture of products. researchgate.net For example, in a related synthesis, the reaction of a fluoropyridine with a silylformamidine could result in the substitution of a fluorine atom by a dimethylamino group. researchgate.net Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial to minimize the formation of these byproducts.

Catalyst Deactivation: In palladium-catalyzed reactions, catalyst deactivation is a common issue that can lead to incomplete conversion and lower yields. Deactivation can occur through several mechanisms, including poisoning, fouling, thermal degradation, and attrition. youtube.comyoutube.commdpi.comyoutube.com Poisoning can occur when impurities in the reactants or solvents bind to the active sites of the catalyst, rendering them inactive. Fouling involves the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. youtube.comyoutube.com Thermal degradation can lead to the sintering of metal particles, reducing the active surface area of the catalyst. youtube.com

Strategies to mitigate catalyst deactivation include:

Feed Purification: Removing impurities from the reactants and solvents that can act as catalyst poisons.

Optimization of Reaction Conditions: Adjusting temperature and pressure to minimize coke formation. youtube.com

Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For instance, coke deposits can be removed by controlled combustion. youtube.com Sintered metal particles can sometimes be redispersed through chemical treatments. youtube.com

A thorough understanding of the potential side reactions and catalyst deactivation mechanisms is essential for developing a robust and economically viable process for the synthesis of this compound.

Industrial Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound presents a unique set of challenges. While a laboratory procedure may be effective on a small scale, its direct implementation on a larger scale is often not feasible due to safety, economic, and engineering constraints.

One of the primary concerns in scaling up chemical processes is heat management . Many organic reactions are exothermic, and the heat generated can be difficult to dissipate in large reactors, potentially leading to runaway reactions. Therefore, careful consideration of reactor design, cooling capacity, and reaction kinetics is essential.

Mass transfer limitations can also become significant at an industrial scale. In heterogeneous reactions, such as those involving a solid catalyst, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Efficient stirring and reactor design are crucial to overcome these limitations.

The choice of equipment is another critical factor. Industrial reactors are often made of different materials than laboratory glassware, and these materials can sometimes interact with the reaction mixture. The cost and availability of large-scale equipment must also be taken into account. A patent for the production of pyridine aldehydes highlights the capital expenditure required for vapor phase installations, which may limit the commercial application of certain processes. google.com

Process safety is of paramount importance in industrial settings. A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks and to implement appropriate control measures. The use of toxic or flammable reagents, such as phosphorus oxychloride, requires special handling procedures and engineering controls.

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts, to address these and other challenges.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. For 5-chloro-6-fluoro-3-pyridinecarboxaldehyde, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum, corresponding to the aldehydic proton and the two protons on the pyridine (B92270) ring.

The aldehydic proton (H-7) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9–10.1 ppm. This is due to the strong deshielding effect of the adjacent carbonyl group. The two aromatic protons on the pyridine ring, H-2 and H-4, will exhibit characteristic chemical shifts and coupling patterns influenced by the surrounding electron-withdrawing chloro, fluoro, and aldehyde substituents.

H-2 is anticipated to resonate at a downfield position, likely around 8.8–9.0 ppm, appearing as a doublet. Its coupling to the fluorine atom at position 6 (a four-bond coupling, ⁴JHF) and to the proton at H-4 (a four-bond coupling, ⁴JHH) would result in a complex splitting pattern, though it may appear as a simple doublet if one coupling constant is dominant. H-4 is also expected to be a doublet, resonating in the range of 8.3–8.5 ppm, due to coupling with the H-2 proton (⁴JHH). The magnitude of these coupling constants provides valuable information about the electronic structure of the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 (CHO) | 9.9–10.1 | s (singlet) | - |

| H-2 | 8.8–9.0 | d (doublet) | ⁴JHF ≈ 2-3 Hz |

| H-4 | 8.3–8.5 | d (doublet) | ⁴JHH ≈ 2-3 Hz |

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of a molecule. In the case of this compound, six distinct signals are expected in the ¹³C NMR spectrum, one for each carbon atom in the molecule.

The carbonyl carbon of the aldehyde group (C-7) will be the most downfield signal, typically appearing in the region of 188–192 ppm. The carbon atoms of the pyridine ring will resonate between 120 and 165 ppm. The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. Its chemical shift is predicted to be in the range of 160–165 ppm. The carbon atom attached to the chlorine (C-5) is expected around 130–135 ppm. The remaining pyridine carbons (C-2, C-3, and C-4) will have chemical shifts influenced by the various substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-7 (CHO) | 188–192 | s (singlet) | - |

| C-6 | 160–165 | d (doublet) | ¹JCF ≈ 240-260 Hz |

| C-2 | 152–156 | d (doublet) | ³JCF ≈ 15-20 Hz |

| C-4 | 140–145 | d (doublet) | ³JCF ≈ 5-10 Hz |

| C-5 | 130–135 | d (doublet) | ²JCF ≈ 20-25 Hz |

| C-3 | 125–130 | s (singlet) | - |

Fluorine-19 (¹⁹F) NMR is a powerful technique for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a doublet due to coupling with the adjacent ring proton (H-2). The chemical shift of this fluorine atom is influenced by the electronic environment of the pyridine ring and the presence of the chloro and aldehyde groups. The exact chemical shift would need to be determined experimentally but is expected to be in the typical range for fluoro-pyridines.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR), are invaluable for establishing direct one-bond correlations between protons and the carbons to which they are attached. In a HETCOR spectrum of this compound, cross-peaks would be observed connecting the ¹H signals of H-2, H-4, and H-7 to the ¹³C signals of C-2, C-4, and C-7, respectively. This would unambiguously confirm the assignments made in the 1D NMR spectra.

While solution-state NMR is the standard for most organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. rsc.org For derivatives of this compound that may exist as crystalline solids, ssNMR could be used to study polymorphism, intermolecular interactions, and molecular packing in the crystal lattice. mdpi.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₃ClFNO), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. The M⁺ peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), resulting in a significant fragment ion. Loss of a chlorine radical (•Cl) or a fluorine radical (•F) are also plausible fragmentation pathways. The stability of the resulting pyridyl cations will influence the relative abundance of these fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 159/161 | [M]⁺ (Molecular ion) |

| 130/132 | [M - CHO]⁺ |

| 124 | [M - Cl]⁺ |

| 140 | [M - F]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₆H₃ClFNO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The theoretical monoisotopic mass of this compound is 158.9887 u. In an HRMS experiment, the measured m/z value would be compared against this theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental formula, thereby validating the compound's identity. This level of accuracy is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Table 1: Theoretical Isotopic Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClFNO |

| Monoisotopic Mass | 158.9887 u |

| Calculated m/z [M+H]⁺ | 159.9960 u |

This table presents the calculated theoretical mass, which is a prerequisite for HRMS validation.

Hyphenated MS Approaches (e.g., LC-MS) for Mixture Analysis

In synthetic chemistry, reactions often yield a mixture of the desired product, starting materials, byproducts, and intermediates. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful for analyzing such complex mixtures. nih.gov LC separates the components of the mixture based on their physicochemical properties, and the mass spectrometer then provides mass information for each separated component. nih.gov

For the analysis of a reaction mixture in the synthesis of this compound, LC-MS can be used to:

Monitor Reaction Progress: By taking aliquots at different time points, the consumption of reactants and the formation of the product can be tracked. nih.gov

Identify Impurities: The mass spectra of minor peaks in the chromatogram can help in the identification of byproducts, aiding in the optimization of reaction conditions.

Confirm Product Identity: The mass spectrum of the main peak corresponding to the eluted product will confirm its molecular weight. nih.gov

LC-MS/MS, a tandem mass spectrometry approach, can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for distinguishing between isomeric impurities. nih.gov This method has proven effective for the quantitative analysis of various pyridine derivatives directly from their synthesis solutions. nih.govresearchgate.net

Vibrational Spectroscopy: FTIR and Raman Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., C=O and C-Cl stretches)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. For this compound, several key vibrational modes can be identified.

C=O Stretch: The aldehyde carbonyl group (C=O) gives rise to a strong, sharp absorption band. For aromatic aldehydes, this stretch typically appears in the region of 1710-1685 cm⁻¹. The electronegativity of the halogen substituents on the pyridine ring can slightly shift this frequency.

C-Cl Stretch: The carbon-chlorine bond vibration is expected in the fingerprint region of the spectrum. The C-Cl stretching absorption generally occurs in the range of 850-550 cm⁻¹. libretexts.org

C-F Stretch: The carbon-fluorine stretch is typically a strong band found in the 1400-1000 cm⁻¹ region. Its exact position can be influenced by the aromatic system.

Pyridine Ring Vibrations: The pyridine ring itself has characteristic C=C and C=N stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. pw.edu.pl

Aromatic C-H Stretches: The stretching vibrations for C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹. asianpubs.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C=O Stretch | 1710-1685 | Strong |

| Pyridine Ring (C=C, C=N) | 1600-1400 | Medium-Strong |

| C-F Stretch | 1400-1000 | Strong |

Data compiled from general spectroscopic principles and data for related substituted pyridines. libretexts.orgpw.edu.plasianpubs.org

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the FTIR spectrum. Key expected Raman bands would include the symmetric ring breathing modes of the pyridine nucleus. rsc.org For pyridine itself, very intense bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net The substitution pattern with chloro, fluoro, and aldehyde groups will influence the exact position and intensity of these modes. rsc.orgacs.orgacs.orgnih.gov The C-Cl and C-F bonds will also exhibit Raman active stretches. The study of halogenated pyridines by Raman spectroscopy, often combined with quantum chemical calculations, helps in assigning these complex vibrational modes. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems.

Substituted pyridines typically exhibit multiple absorption bands corresponding to different electronic transitions. researchgate.netorientjchem.org These include:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. For benzene, these are observed around 180, 200, and 255 nm. wikipedia.org The pyridine ring and its substituents will modify these transitions.

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. For the pyridine chromophore, an n→π* transition is often observed around 240 nm. researchgate.net

The presence of the aldehyde group and the halogen atoms acts as auxochromes, which can shift the absorption maxima (λ_max) and their intensities. The chloro and fluoro groups, with their lone pairs of electrons, can participate in resonance and influence the energy of the molecular orbitals, typically causing a bathochromic (red) shift of the π → π* transitions.

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as luminescence, occurs when an electron returns from an excited singlet state to the ground state. While not all molecules fluoresce, those with rigid, conjugated systems are often fluorescent.

The luminescence properties of pyridinecarboxaldehyde and its derivatives have been a subject of interest. thegoodscentscompany.com For a molecule like this compound, fluorescence would depend on the efficiency of radiative decay versus non-radiative decay pathways (like internal conversion or intersystem crossing). The presence of heavy atoms like chlorine can sometimes quench fluorescence by promoting intersystem crossing to the triplet state, which may then lead to phosphorescence. The specific fluorescence properties, including the excitation and emission wavelengths and the quantum yield, would need to be determined experimentally to understand its potential as a luminescent material.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound or its derivatives, confirming the regiochemistry of the substituents on the pyridine ring. Furthermore, it would yield detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's conformation in the solid state.

Crystal Structure Determination and Regiochemistry Confirmation

The successful crystallization of this compound or a suitable crystalline derivative would be the first step in its X-ray crystallographic analysis. The diffraction pattern obtained from bombarding the crystal with X-rays would allow for the calculation of the electron density map of the molecule, revealing the precise location of each atom. This would definitively confirm the substitution pattern on the pyridine ring, ensuring that the chloro, fluoro, and carboxaldehyde groups are located at the 5, 6, and 3 positions, respectively.

Analysis of Bond Lengths and Dihedral Angles

A solved crystal structure would provide a wealth of data on the molecule's geometry. The bond lengths between all atoms in the molecule would be determined with high precision. For instance, the C-Cl, C-F, C=O, and various C-C and C-N bond lengths within the pyridine ring could be measured and compared to standard values for similar compounds. The dihedral angles, which describe the rotation around a bond, would also be determined. A key dihedral angle for analysis would be that between the plane of the pyridine ring and the plane of the carboxaldehyde group, which would describe the rotational orientation of the aldehyde.

Investigation of Conformational Preferences in Solid State

The conformation of the molecule in the solid state would be revealed by the crystal structure. This includes the planarity of the pyridine ring and the orientation of the carboxaldehyde substituent. Intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the crystal packing and the preferred conformation of the molecule in the solid state, would also be identified and characterized.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C₆H₃ClFNO for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 45.17 | Data not available |

| Hydrogen (H) | 1.90 | Data not available |

| Nitrogen (N) | 8.78 | Data not available |

Without experimental data from a published study, the "Experimental %" column in the table above remains unpopulated.

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For substituted pyridines, DFT calculations are employed to find the most stable conformation (the geometry with the lowest energy) and to analyze the distribution of electrons within the molecule. acs.org The process involves iteratively solving the Kohn-Sham equations until a self-consistent field is achieved, yielding the molecule's ground-state energy and electron density.

The functionalization of the pyridine (B92270) ring with electron-withdrawing groups, such as chloro, fluoro, and carboxaldehyde groups, significantly influences the electronic environment of the molecule. DFT calculations can precisely model these effects, providing data on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, offering a good balance between accuracy and computational cost. epstem.netscirp.org Other functionals like CAM-B3LYP (for long-range corrections), ωB97XD (incorporating dispersion), and M06L are also utilized depending on the specific properties being investigated.

Basis Sets: The selection of a basis set is crucial. Pople-style basis sets are common:

6-31G(d): A basic split-valence basis set with polarization functions on heavy (non-hydrogen) atoms.

6-31+G(d): Adds diffuse functions to heavy atoms, which are important for describing anions or systems with lone pairs. scirp.org

6-311G(d,p): A triple-split valence basis set that provides more flexibility for describing the valence electrons and includes polarization functions on both heavy atoms and hydrogens. epstem.netrsc.org It is considered a good standard for geometry optimization of organic compounds containing heteroatoms. researchgate.net

For a molecule like 5-chloro-6-fluoro-3-pyridinecarboxaldehyde, a combination such as B3LYP/6-311G(d,p) would be appropriate for achieving reliable geometric and electronic data.

Table 1: Illustrative Computational Methodologies for Analyzing Pyridine Derivatives This table presents common combinations of functionals and basis sets used in the computational study of functionalized pyridines. The choice depends on the desired accuracy and the specific molecular properties of interest.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-31+G(d) | Systems with H-bonding, Anions |

| M06-2X | 6-311++G(d,p) | Non-covalent Interactions, Thermochemistry |

| ωB97XD | def2-TZVP | Systems where dispersion forces are critical |

| CAM-B3LYP | cc-pVTZ | Charge-transfer excitations, Electronic Spectra |

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap and thus the molecule's reactivity profile. The analysis of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Orbital Energies for a Halogenated Pyridinecarboxaldehyde This table provides a hypothetical example of HOMO-LUMO energy values and related quantum chemical descriptors that could be obtained from a DFT calculation. These values are crucial for assessing the molecule's reactivity.

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the outermost electron-donating orbital |

| LUMO Energy | -2.1 | Energy of the lowest electron-accepting orbital |

| Energy Gap (ΔE) | 5.4 | High kinetic stability |

| Ionization Potential (I) | 7.5 | Energy required to remove an electron |

| Electron Affinity (A) | 2.1 | Energy released when an electron is added |

| Electronegativity (χ) | 4.8 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugation, charge delocalization, and intramolecular interactions. nih.gov It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. youtube.com

Electrostatic Potential (ESP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and is an invaluable tool for predicting reactivity. nih.gov The ESP map helps identify the regions of a molecule that are rich or poor in electrons.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be localized around the electronegative oxygen of the carbonyl group and the nitrogen of the pyridine ring. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These would be found around the hydrogen atoms and potentially the carbon atom of the carbonyl group. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential.

The ESP map provides a clear, predictive model for how the molecule will interact with other reagents, including identifying sites for hydrogen bonding. nih.govresearchgate.net The precise location and intensity of these positive and negative potentials are dictated by the combined electronic effects of the chloro, fluoro, and carboxaldehyde substituents on the pyridine ring.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing insight into the molecular vibrations of a compound. For this compound, these calculations can be performed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G*. The calculated frequencies, while often systematically higher than experimental values due to the harmonic approximation, can be scaled to provide a reliable prediction of the infrared and Raman spectra.

The vibrational modes of this compound can be assigned to specific functional groups. The aldehyde group will exhibit a characteristic C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹. The C-H stretching of the aldehyde group is expected around 2700-2800 cm⁻¹. The pyridine ring itself will have a series of characteristic stretching and bending vibrations. The C-Cl and C-F stretching vibrations are anticipated at lower frequencies.

A study on halogenated cytosines demonstrated the effect of halogen substituents on vibrational frequencies. nih.gov Similar effects would be expected for this compound, where the electronegative chlorine and fluorine atoms would influence the electronic distribution and bond strengths within the pyridine ring, leading to shifts in the vibrational frequencies compared to unsubstituted pyridinecarboxaldehyde. The assignments are often aided by visualizing the atomic motions for each calculated frequency.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1715 |

| Aldehyde | C-H Stretch | 2750 |

| Pyridine Ring | C-H Stretch | 3050 |

| Pyridine Ring | Ring Stretching | 1400-1600 |

| C-F | Stretch | 1000-1100 |

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts and their nature. For this compound, a Hirshfeld surface analysis would be instrumental in understanding its crystal packing.

The analysis generates a 3D surface around the molecule, colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which can correspond to hydrogen bonds, halogen bonds, and other van der Waals interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

In the case of this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonds: The aldehyde oxygen and the pyridine nitrogen can act as hydrogen bond acceptors, potentially forming C-H···O and C-H···N interactions with neighboring molecules.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, which would be visible as characteristic flat regions on the Hirshfeld surface. nih.govresearchgate.net

Studies on other halogenated organic compounds have demonstrated the utility of Hirshfeld surface analysis in elucidating the role of these interactions in crystal engineering. nih.govresearchgate.netnih.govusm.my

Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a molecular-level understanding of reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For this compound, such modeling can elucidate the pathways of its various reactions.

A common reaction of aldehydes is nucleophilic addition. The aldehyde carbon in this compound is electrophilic due to the electron-withdrawing effects of the oxygen, chlorine, and fluorine atoms. Computational studies can model the addition of a nucleophile to this carbon, detailing the geometry of the transition state and the energy barrier for the reaction.

For instance, the synthesis of a chalcone (B49325) derivative from 2-chloro-6-fluorobenzaldehyde (B137617) has been reported, involving a Claisen-Schmidt condensation. nih.govresearchgate.netusm.my A similar reaction with this compound could be modeled to understand its kinetics and thermodynamics. DFT calculations are commonly employed to optimize the geometries of reactants, products, and transition states, providing a comprehensive picture of the reaction coordinate.

Conformational Analysis and Isomerism in Isolated and Condensed Phases

Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary source of conformational isomerism in this molecule is the rotation of the aldehyde group (-CHO) relative to the pyridine ring.

The two principal conformers would be the one where the aldehyde C=O bond is syn-periplanar to the C-C bond connecting it to the ring, and the one where it is anti-periplanar. The relative energies of these conformers can be calculated using computational methods to determine the most stable conformation in the gas phase. The potential energy surface for the rotation of the aldehyde group can be scanned to determine the rotational barrier.

In the condensed phase (crystal), the conformation is often influenced by intermolecular interactions, which may lock the molecule into a conformation that is not the lowest in energy in the isolated state. The presence of the bulky chlorine atom and the electronegative fluorine atom ortho and para to the aldehyde group, respectively, will sterically and electronically influence the preferred conformation.

Theoretical Prediction of Optical and Nonlinear Optical (NLO) Properties

Theoretical calculations are crucial for predicting the optical and nonlinear optical (NLO) properties of molecules, guiding the design of new materials for optoelectronic applications. The NLO response of a molecule is governed by its hyperpolarizability (β).

For this compound, DFT calculations can be used to predict its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The presence of electron-donating (the pyridine ring) and electron-withdrawing (aldehyde, chlorine, and fluorine) groups can lead to a significant intramolecular charge transfer, which is a key requirement for a large NLO response.

The HOMO-LUMO energy gap is another important parameter, with a smaller gap generally correlating with higher polarizability and hyperpolarizability. Theoretical studies on other organic molecules, such as chalcones and pyridine derivatives, have shown that DFT methods can provide reliable predictions of NLO properties. nih.govresearchgate.netresearchgate.net The predicted hyperpolarizability of this compound can be compared with that of standard NLO materials like urea (B33335) to assess its potential for NLO applications.

Table 2: Comparison of Calculated NLO Properties for Related Organic Molecules

| Compound | Method | Dipole Moment (μ, Debye) | Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 1.37 | ~35 |

| Salicylaldehyde Thiosemicarbazone | M06/6-311G(d,p) | - | 192.778 |

Influence of Halogen Substituents on Electronic and Conformational Properties

The chlorine and fluorine substituents have a profound impact on the electronic and conformational properties of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-6-fluorobenzaldehyde |

| 5-fluorocytosine |

| 5-chlorocytosine |

| 5-bromocytosine |

| Pyridinecarboxaldehyde |

| Salicylaldehyde thiosemicarbazone |

| 2-amino-5-chloropyridinium-L-tartrate |

Reactivity Profiles and Chemical Transformations of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The electronic landscape of the pyridine ring in 5-chloro-6-fluoro-3-pyridinecarboxaldehyde is significantly influenced by the cumulative electron-withdrawing effects of the nitrogen heteroatom, the chlorine and fluorine substituents, and the formyl group. This electronic deficiency deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution.

Superelectrophilic Activation Mechanisms in Pyridinecarboxaldehydes

While pyridine itself is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom, pyridinecarboxaldehydes can undergo reactions with strong electrophiles under superacidic conditions. This is achieved through a phenomenon known as superelectrophilic activation. In the presence of a superacid, both the ring nitrogen and the carbonyl oxygen of the aldehyde can be protonated, creating a dicationic species. This dual protonation drastically increases the electrophilicity of the molecule, rendering it capable of reacting even with weak nucleophiles.

Although direct studies on this compound are not prevalent, research on analogous compounds like 3-pyridinecarboxaldehyde (B140518) demonstrates this principle. Under superacidic conditions (e.g., CF₃SO₃H), these dicationic intermediates are sufficiently electrophilic to react with otherwise unreactive arenes. The presence of the electron-withdrawing halogen atoms in this compound would further enhance the stability of the negative charge in the transition state, although they would also further destabilize the dicationic intermediate.

Influence of Halogen Substituents on Ring Reactivity

The chlorine and fluorine atoms at the 5- and 6-positions, respectively, play a crucial role in modulating the reactivity of the pyridine ring. Both halogens are electron-withdrawing through their inductive effects, which further deactivates the ring towards electrophilic substitution. This deactivation is a general characteristic of halopyridines.

Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic attack. The halogens can stabilize the negatively charged intermediate (a Meisenheimer-type complex) formed during nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive effect. However, in the context of SNAr, the carbon-fluorine bond is often more readily cleaved than the carbon-chlorine bond, making the fluorine atom a better leaving group in many instances.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound, augmented by the halogen and aldehyde substituents, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. youtube.comacs.org These reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, chlorine or fluorine), forming a resonance-stabilized anionic intermediate. Subsequent expulsion of the leaving group restores the aromaticity of the ring. youtube.com

In this compound, the positions ortho and para to the activating aldehyde group and the nitrogen atom are particularly susceptible to nucleophilic attack. Both the chlorine at C-5 and the fluorine at C-6 are potential leaving groups. The regioselectivity of the substitution will depend on the reaction conditions and the nature of the incoming nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on heteroaromatic rings. Studies on related fluoropyridines have shown that they readily undergo SNAr with a variety of nucleophiles, including amines, alcohols, and thiols. acs.org A general method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed, which is tolerant of aldehyde functional groups. nih.gov

Reactions at the Aldehyde Functionality

The aldehyde group at the C-3 position of the pyridine ring is a versatile functional handle that participates in a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions (e.g., with arenes, thiosemicarbazides)

The aldehyde group of this compound can undergo condensation reactions with various nucleophiles. For instance, it can react with compounds containing active methylene (B1212753) groups, amines, and their derivatives.

A notable example is the condensation with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This reaction is common for aldehydes and ketones and is often a key step in the synthesis of various heterocyclic compounds and biologically active molecules. Similarly, condensation with substituted anilines can yield Schiff bases (imines), which are important intermediates in organic synthesis. While specific examples for this compound are not widely reported, the synthesis of related quinoline (B57606) derivatives often involves the condensation of carbohydrazides with carbon disulfide. researchgate.net

Oxidation and Reduction Processes

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 5-chloro-6-fluoronicotinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions with the sensitive pyridine ring and halogen substituents.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (5-chloro-6-fluoro-3-pyridinyl)methanol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher functional group tolerance, which would likely not affect the halogen substituents on the pyridine ring. An efficient synthesis of related pyridinecarboxaldehyde derivatives has been reported, which involves the reduction of a nitro group to an amine. researchgate.net The reverse reaction, the oxidation of a hydroxymethylpyridine to a pyridinecarboxaldehyde, has been accomplished using reagents like Dess-Martin periodinane. chemicalbook.com

Below is a table summarizing the expected products from the oxidation and reduction of this compound.

| Starting Material | Reaction Type | Reagent Example | Product |

| This compound | Oxidation | KMnO₄ | 5-Chloro-6-fluoronicotinic acid |

| This compound | Reduction | NaBH₄ | (5-Chloro-6-fluoro-3-pyridinyl)methanol |

Applications in Advanced Organic Synthesis As a Versatile Building Block

Synthesis of Complex Heterocyclic Compounds

The reactivity of the aldehyde group, combined with the electronic effects of the halogen substituents on the pyridine (B92270) ring, allows 5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE to participate in a range of cyclization and condensation reactions, leading to the formation of diverse and complex heterocyclic systems.

Naphthyridine Derivatives

While direct, publicly documented evidence of the use of this compound in the synthesis of naphthyridine derivatives is limited, the general strategies for naphthyridine synthesis suggest its potential as a precursor. The Friedländer annulation, a common method for synthesizing quinolines and naphthyridines, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a modified approach, the aldehyde functionality of this compound could potentially react with an appropriate enamine or a compound with an activated methylene (B1212753) group, followed by cyclization to form a dihydronaphthyridine intermediate, which could then be aromatized. The chloro and fluoro substituents would remain on the resulting naphthyridine core, offering sites for further functionalization.

1,4-Dihydropyridine (B1200194) Derivatives

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. This compound can serve as the aldehyde component in this reaction. The resulting 1,4-dihydropyridine derivatives would bear the 5-chloro-6-fluoropyridin-3-yl group at the 4-position of the dihydropyridine ring. These products are of interest due to the well-established pharmacological activities of the 1,4-dihydropyridine core, and the presence of the halogenated pyridine moiety could modulate these properties or introduce new biological activities.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonium acetate | Diethyl 4-(5-chloro-6-fluoropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Tricyclic Indolizines

The synthesis of tricyclic indolizine (B1195054) derivatives using this compound has not been widely reported in readily accessible literature. However, established methods for indolizine synthesis, such as the Tschitschibabin reaction, involve the reaction of a pyridine derivative with an α-halocarbonyl compound. A plausible, albeit speculative, synthetic route could involve the initial conversion of the aldehyde group of this compound into a group that can participate in a cyclization reaction with a suitable pyrrole (B145914) derivative to form a fused tricyclic system.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives